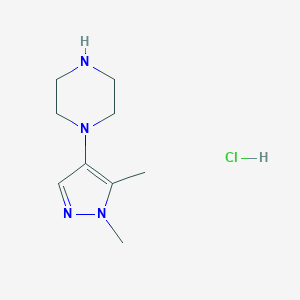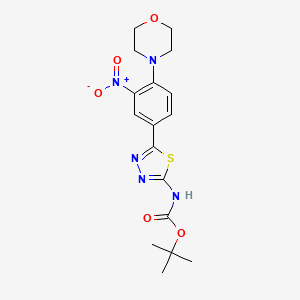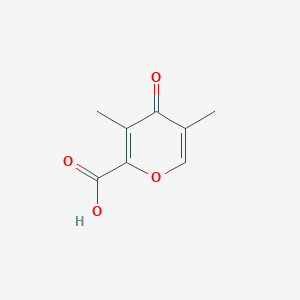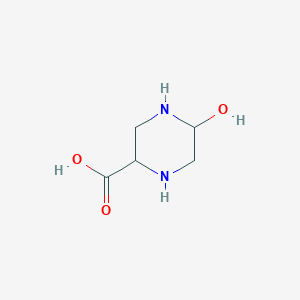
N-(5-(tert-Butyl)-2-methoxy-3-(3-(2-(2-morpholinoethoxy)benzyl)ureido)phenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(tert-Butyl)-2-methoxy-3-(3-(2-(2-morpholinoethoxy)benzyl)ureido)phenyl)methanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of functional groups, including a tert-butyl group, a methoxy group, a morpholinoethoxy group, and a methanesulfonamide group, which contribute to its diverse reactivity and utility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(tert-Butyl)-2-methoxy-3-(3-(2-(2-morpholinoethoxy)benzyl)ureido)phenyl)methanesulfonamide typically involves multiple steps, each requiring specific reagents and conditions. One common approach includes the following steps:
Formation of the Ureido Group: This step involves the reaction of an amine with an isocyanate to form the ureido group.
Introduction of the Morpholinoethoxy Group: This can be achieved through nucleophilic substitution reactions where a morpholine derivative reacts with an appropriate electrophile.
Attachment of the Methanesulfonamide Group: This step often involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide linkage.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(5-(tert-Butyl)-2-methoxy-3-(3-(2-(2-morpholinoethoxy)benzyl)ureido)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methanesulfonic acid derivatives, while reduction of nitro groups would produce corresponding amines.
科学的研究の応用
N-(5-(tert-Butyl)-2-methoxy-3-(3-(2-(2-morpholinoethoxy)benzyl)ureido)phenyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which N-(5-(tert-Butyl)-2-methoxy-3-(3-(2-(2-morpholinoethoxy)benzyl)ureido)phenyl)methanesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to inhibition or modulation of their activity. Specific pathways involved may include signal transduction pathways or metabolic pathways, depending on the biological context.
類似化合物との比較
Similar Compounds
N-(5-(tert-Butyl)isoxazol-3-yl)-N’-phenylurea: This compound shares the tert-butyl and ureido groups but differs in the isoxazolyl moiety.
N-(5-(tert-Butyl)-2-methoxy-3-(3-(2-(2-morpholinoethoxy)benzyl)ureido)phenyl)methanesulfonamide: Similar in structure but with variations in the substituents on the aromatic ring.
Uniqueness
This compound stands out due to its combination of functional groups, which confer unique reactivity and interaction profiles
特性
分子式 |
C26H38N4O6S |
|---|---|
分子量 |
534.7 g/mol |
IUPAC名 |
1-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-3-[[2-(2-morpholin-4-ylethoxy)phenyl]methyl]urea |
InChI |
InChI=1S/C26H38N4O6S/c1-26(2,3)20-16-21(24(34-4)22(17-20)29-37(5,32)33)28-25(31)27-18-19-8-6-7-9-23(19)36-15-12-30-10-13-35-14-11-30/h6-9,16-17,29H,10-15,18H2,1-5H3,(H2,27,28,31) |
InChIキー |
IUABYYLHWPEMOR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)NS(=O)(=O)C)OC)NC(=O)NCC2=CC=CC=C2OCCN3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Phenyl-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11783297.png)
![6-(3-Bromophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11783305.png)

![Ethyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B11783308.png)

![(S)-Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B11783317.png)







